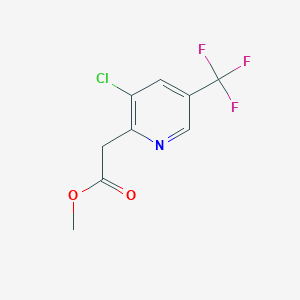

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

Description

Introduction to Methyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

Chemical Identity and Nomenclature

This compound is systematically classified under pyridine derivatives. Its IUPAC name reflects the positional arrangement of substituents on the pyridine ring and the acetate ester group. Key identifiers include:

Synonyms include "methyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate" and "methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate" .

Structural Characteristics and Molecular Geometry

The compound’s structure comprises:

- Pyridine Ring : A six-membered aromatic heterocycle with nitrogen at position 2.

- Substituents :

- Chloro Group (Cl) : Positioned at carbon 3 of the pyridine ring.

- Trifluoromethyl Group (CF₃) : Attached to carbon 5, introducing strong electron-withdrawing effects.

- Methyl Acetate Moiety (CH₃COOCH₂–) : Linked to carbon 2 via an ethylene bridge.

The pyridine ring adopts a planar geometry due to aromatic stabilization, while the substituents occupy specific positions to minimize steric hindrance. The trifluoromethyl group’s electron-withdrawing nature enhances the ring’s susceptibility to nucleophilic substitution at the chloro-substituted position .

Substituent Orientation and Electronic Effects

The chloro and trifluoromethyl groups are meta to each other (positions 3 and 5), creating a sterically and electronically balanced arrangement. The trifluoromethyl group’s electronegativity polarizes the ring, activating the pyridine nitrogen for potential hydrogen bonding or coordination. The methyl acetate group’s ester functionality introduces reactivity toward hydrolysis or transesterification reactions .

Physicochemical Properties

Molecular Properties

Stability and Reactivity

The compound exhibits stability under ambient conditions but may degrade under prolonged exposure to heat or moisture. The ester group is susceptible to hydrolysis in acidic or basic environments, forming 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid .

Properties

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORSBDKODWUAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377120 | |

| Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-63-3 | |

| Record name | Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Pyridine Precursors

A critical starting point is the synthesis of 3-chloro-2-substituted-5-(trifluoromethyl)pyridine derivatives. For example, 3-chloro-2-cyano-5-trifluoromethylpyridine can be prepared by:

- Dissolving 3-chloro-2-R-5-trifluoromethylpyridine (where R = halogen) in solvents such as methanol, ethanol, acetone, or dichloromethane.

- Adding an activating agent such as triethylamine or 4-dimethylaminopyridine.

- Heating under reflux for 4–6 hours.

- Cooling and filtering to isolate organic salts.

- Subsequent reaction with cyanide sources under controlled temperature (0–80 °C) to introduce the cyano group.

This method avoids the use of highly toxic nitrile solvents and enables solvent recycling, thereby reducing environmental impact and production costs.

Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile Intermediate

This intermediate is commonly synthesized by condensation and substitution reactions involving 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl-2-cyanoacetate, followed by decarboxylation and reduction steps. This compound serves as a key precursor for further functional group transformations leading to the methyl ester.

Conversion to this compound

The methyl ester can be introduced by:

- Hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.

- Esterification with methanol under acidic or basic catalysis to yield the methyl ester.

Alternatively, direct esterification can be achieved via reaction of the corresponding acid chloride or anhydride with methanol.

Reduction and Functional Group Transformations

For related compounds such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine, a reduction of the nitrile group is performed using borane reagents under inert atmosphere and controlled temperature:

- Cooling borane tetrahydrofuran solution to 0 °C.

- Slow addition of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- Stirring and heating to 30–35 °C for 1–3 hours.

- Quenching with methanol and workup by distillation and precipitation.

Though this method targets the amine derivative, similar reduction and hydrolysis steps are adaptable for preparing the ester derivative.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Pyridine precursor synthesis | 3-chloro-2-R-5-trifluoromethylpyridine, solvent (methanol, acetone), activating agent (triethylamine), reflux 4–6 h | Formation of activated pyridine intermediate | Avoids toxic nitrile solvents |

| Cyanide substitution | Organic salt + cyanide, solvent + water, 0–80 °C | Introduction of cyano group | Efficient layering and washing steps |

| Nitrile intermediate synthesis | 2,3-dichloro-5-(trifluoromethyl)pyridine + ethyl-2-cyanoacetate | Formation of acetonitrile intermediate | Multi-step condensation and decarboxylation |

| Hydrolysis and esterification | Acid hydrolysis of nitrile, methanol esterification | Conversion to methyl ester | Acid or base catalysis possible |

| Reduction (for amine derivatives) | Borane-THF solution, inert gas, 0–35 °C, methanol quench | Reduction of nitrile to amine | High yield, mild conditions |

Research Findings and Industrial Relevance

- The described methods emphasize environmentally friendly solvents and operational simplicity to improve yield and purity.

- The use of borane reduction under inert atmosphere provides high yields (~90%) and high purity (>98%) for related amine derivatives, suggesting similar efficiency for ester synthesis with appropriate modifications.

- Avoidance of highly toxic solvents such as acetonitrile in favor of dichloromethane or chloroform reduces environmental and safety concerns.

- The synthetic routes are scalable for industrial production, with solvent recycling and mild reaction conditions reducing cost and environmental footprint.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Antiviral Activity

Research indicates that compounds with pyridine rings often exhibit significant biological activity. Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate has been investigated for its potential antimicrobial properties. Studies suggest that modifications of the pyridine structure can enhance efficacy against various bacterial strains and viruses, making it a candidate for further development in pharmaceutical formulations .

2. Anticancer Research

The trifluoromethyl group in the compound is known to influence biological activity and pharmacokinetics. Preliminary studies have shown that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines. Ongoing research aims to elucidate the mechanisms of action and optimize the compound for enhanced anticancer activity .

Agricultural Applications

1. Pesticide Development

The unique chlorinated and trifluoromethyl functionalities make this compound a promising candidate for developing new agrochemicals. Its effectiveness as an insecticide or herbicide is currently under investigation, particularly in targeting resistant pest populations . The IR-4 Project has highlighted the importance of such compounds in sustainable agricultural practices by reducing reliance on traditional pesticides .

Material Science Applications

1. Synthesis of Functional Materials

In material science, this compound can serve as a building block for synthesizing functional materials. Its ability to undergo various chemical reactions allows it to be incorporated into polymers or other materials that require specific properties such as thermal stability or chemical resistance . This application is particularly relevant in developing advanced coatings or composites.

Summary Table of Applications

| Application Area | Specific Uses | Research Status |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Antiviral, Anticancer agents | Ongoing research |

| Agriculture | Potential pesticide candidate | Under investigation |

| Material Science | Building block for functional materials | Active synthesis research |

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The chloro substituent can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate with its analogs, focusing on structural variations, physicochemical properties, and applications.

Ethyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Acetate (CAS 1053656-47-5)

- Molecular Formula: C₁₁H₉ClF₃NO₂

- Molecular Weight : 295.69 g/mol ()

- Boiling point and density for the ethyl derivative are predicted to be higher (e.g., density: ~1.386 g/cm³; boiling point: ~524.9°C) ().

- Applications : Similar to the methyl ester, it serves as a precursor in fungicide synthesis ().

Dimethyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Malonate (CAS 477859-76-0)

- Molecular Formula: C₁₂H₁₀ClF₃NO₄

- Molecular Weight : 327.66 g/mol ()

- Key Differences: The malonate structure introduces two ester groups, enhancing reactivity in nucleophilic substitution or cyclization reactions. Increased molecular weight and steric bulk may reduce membrane permeability compared to monoester analogs.

- Applications : Likely used in combinatorial chemistry for constructing complex heterocycles ().

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate (CAS 655235-65-7)

- Molecular Formula: C₉H₅ClF₃NO₂

- Molecular Weight : 269.59 g/mol ()

- Key Differences: The carboxylate group at the 2-position (vs. Lower molecular weight may improve diffusion in pesticidal formulations ().

- Applications : Intermediate in synthesizing pyridine-based herbicides or insecticides ().

Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate (CAS 478063-75-1)

- Molecular Formula : C₁₈H₁₅ClF₄N₂O₃

- Molecular Weight : 418.77 g/mol ()

- Key Differences :

- Applications: Potential use in pharmaceuticals or high-specificity agrochemicals ().

Physicochemical and Functional Comparison Table

Biological Activity

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, with the CAS number 885949-63-3, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₉H₇ClF₃NO₂

- Molecular Weight : 253.606 g/mol

- Melting Point : Not available in the provided data

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which enhances the compound's lipophilicity and biological interactions. This group has been associated with increased potency in various pharmacological contexts, especially in drug design where electron-withdrawing properties are crucial for activity against specific biological targets .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of pyridine with trifluoromethyl substitutions have shown selective activity against Chlamydia, highlighting the importance of this functional group in enhancing antimicrobial efficacy .

Anticancer Activity

The structure-activity relationship (SAR) studies indicate that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine and trifluoromethyl has been linked to improved antiproliferative activity. For example, certain derivatives displayed IC50 values comparable to established anticancer drugs .

Study on Antichlamydial Activity

A study investigated the antichlamydial properties of various derivatives containing the trifluoromethyl group. The results indicated that these compounds were more effective than their non-trifluoromethyl counterparts. Specifically, this compound was noted for its enhanced activity due to the presence of both chlorine and trifluoromethyl groups .

Cytotoxicity Assessment

In a comparative analysis involving multiple compounds, those with the trifluoromethyl substitution exhibited superior cytotoxic effects against human cancer cell lines. The study emphasized that modifications at specific positions on the pyridine ring could significantly influence biological activity, supporting the notion that this compound has promising potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- X-ray crystallography : Resolves the stereochemistry and confirms the spatial arrangement of substituents, particularly the trifluoromethyl group’s orientation .

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., methyl ester at δ ~3.7 ppm) and carbon signals for the pyridine ring .

- HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI ionization .

How can catalytic hydrogenation conditions be optimized to improve yield in the synthesis of intermediates?

Advanced Research Question

Optimization involves:

- Catalyst selection : Palladium on carbon (Pd/C) or Raney Ni for nitrile reduction. Pd/C at 5-10% loading minimizes dehalogenation side reactions .

- Solvent and pressure : Use of polar aprotic solvents (e.g., THF) under moderate H₂ pressure (3-5 atm) enhances reaction efficiency .

- Temperature control : Maintaining 50-70°C prevents decomposition of the trifluoromethyl group .

What strategies are employed to analyze and mitigate byproducts during multi-step synthesis?

Advanced Research Question

- LC-MS profiling : Identifies byproducts such as dechlorinated derivatives or ester hydrolysis products .

- Reaction quenching : Rapid cooling after hydrogenation steps minimizes over-reduction of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) isolates the target compound .

How does the compound’s structure influence its bioactivity in agrochemical research?

Advanced Research Question

- Pyridine core : Enhances binding to enzyme active sites (e.g., acetolactate synthase in herbicides) via π-π interactions .

- Trifluoromethyl group : Increases lipophilicity and metabolic stability, improving systemic translocation in plants .

- Ester moiety : Serves as a prodrug, hydrolyzing in vivo to the active acetic acid derivative .

What mechanistic insights exist for introducing the trifluoromethyl group onto the pyridine ring?

Advanced Research Question

- Electrophilic fluorination : Uses ClCF₃ reagents (e.g., CF₃I) with Cu(I) catalysts to substitute chlorine at the 5-position .

- Radical pathways : Initiated by UV light or AIBN, enabling trifluoromethylation via CF₃• radicals .

- Computational modeling : DFT studies predict regioselectivity, favoring 5-substitution due to lower activation barriers .

How do contradictory methodologies in intermediate synthesis impact process scalability?

Advanced Research Question

- Catalytic vs. stoichiometric approaches : While Pd/C hydrogenation is scalable, stoichiometric Sn/HCl reductions risk tin waste and lower yields .

- Solvent selection : Ethanol/water mixtures improve atom economy but may complicate isolation compared to DMF .

- Yield vs. purity trade-offs : High-temperature reactions accelerate kinetics but increase side-product formation, necessitating rigorous purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.